Methanol, iodo-

Description

Significance in Chemical Research and Industrial Processes

Iodomethane (B122720) is a cornerstone reagent in chemical research, primarily utilized as a methylating agent. calibrechem.comiofina.comnjchm.com Its utility stems from the fact that iodide is an excellent leaving group, making it a highly effective substrate for SN2 substitution reactions. wikipedia.orgchemicalbook.com This reactivity allows for the efficient transfer of a methyl group to a wide range of carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles. wikipedia.orggeorganics.sk In organic synthesis, this property is harnessed for the creation of numerous pharmaceuticals and agrochemicals. calibrechem.comnjchm.comgetidiom.com

In industrial settings, iodomethane plays a crucial role as an intermediate in the Monsanto and Cativa processes, which are major methods for the production of acetic acid. wikipedia.orggeorganics.skencyclopedia.pub In these processes, methanol (B129727) and hydrogen iodide react to form iodomethane in situ. The iodomethane then reacts with carbon monoxide in the presence of a rhodium or iridium complex to produce acetyl iodide, which is subsequently hydrolyzed to yield acetic acid. wikipedia.orgencyclopedia.pub

Beyond its role in synthesis, iodomethane has been employed as a pesticide, including as a fungicide, herbicide, insecticide, and nematicide. wikipedia.orgnjchm.com It was proposed as a replacement for methyl bromide for use as a pre-plant soil fumigant to control insects, pathogens, and weeds for various crops like strawberries, tomatoes, and peppers. wikipedia.orgiofina.com

Historical Context of Methanol, iodo- Discovery and Early Research

Alternative synthesis routes developed during early research include the reaction of dimethyl sulfate (B86663) with potassium iodide in the presence of calcium carbonate, and the reaction of methanol with aqueous hydrogen iodide. wikipedia.orggeorganics.sk The compound is also known to be formed during the triiodomethane (iodoform) reaction when a compound containing a specific methyl ketone or a secondary alcohol structure is treated with iodine and a base. libretexts.orgyoutube.com These foundational preparation methods have made iodomethane readily accessible for its extensive use in both academic and industrial research.

Global Biogeochemical Cycling of Methanol, iodo-

Iodomethane is a significant component of the global iodine cycle, acting as a primary carrier of iodine from the Earth's surface into the atmosphere. nih.govwikipedia.org It is produced through numerous biological and natural processes in both marine and terrestrial environments. frontiersin.orgresearchgate.net Once in the atmosphere, it is readily photolyzed, releasing iodine atoms that can participate in atmospheric chemistry, including processes that influence ozone concentrations and the formation of cloud condensation nuclei. nih.govfrontiersin.org

The vast majority of iodomethane in the environment is of biogenic origin. wikipedia.org It is produced by a wide array of organisms, from microscopic bacteria to large marine algae. wikipedia.orgepfl.ch These natural emissions far exceed any anthropogenic sources.

The world's oceans are the largest natural source of iodomethane, with production largely attributed to marine life. wikipedia.orgepfl.ch Photosynthetic organisms, including phytoplankton and macroalgae (like kelp), are major producers. njchm.comencyclopedia.pubsafehometestkits.com It is estimated that algae and kelp in temperate oceans produce over 214,000 tons of iodomethane annually. wikipedia.orgnjchm.comencyclopedia.pubsafehometestkits.com Marine bacteria also contribute to its production in the ocean. nih.gov The emission of iodomethane from the ocean is a key process in the transfer of iodine from the marine environment to the atmosphere. wikipedia.orgresearchgate.net

Table 1: Estimated Annual Global Emissions of Methanol, iodo- from Various Sources

| Source | Estimated Annual Emission (Gg/yr) |

|---|---|

| Marine Biogenic (General) | >194 (equivalent to >214,000 tons) wikipedia.org |

| Rice Paddies | 16 - 29 researchgate.net |

Significant terrestrial sources also contribute to the global iodomethane budget. Rice paddies are a notable source, with global emissions estimated to be between 16 and 29 Gg per year. wikipedia.orgresearchgate.netnih.gov The anaerobic conditions in flooded rice fields facilitate the microbial processes that lead to its formation. carboncontainmentlab.orgiges.or.jp

Besides agricultural sources, various terrestrial fungi and bacteria are known to produce iodomethane. wikipedia.orgnjchm.comsafehometestkits.com Wood-rotting fungi, such as Phellinus pomaceus, have been identified as producers. nih.gov A wide variety of soil bacteria also possess the ability to methylate iodide, contributing to the flux of iodomethane from soils into the atmosphere. nih.govresearchgate.netfrontiersin.org

The formation of iodomethane in the environment occurs through both photochemical and enzymatic pathways. In marine environments, photochemical reactions involving dissolved organic matter and iodide ions can produce iodomethane. frontiersin.orgnih.gov

However, the primary mechanism for biogenic production is enzymatic methylation. frontiersin.org This process is widespread among both marine and terrestrial microorganisms, including bacteria and fungi. nih.govfrontiersin.org The enzymatic reaction typically involves a methyltransferase enzyme that catalyzes the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to an iodide ion (I⁻). nih.govnih.gov This biological methylation is a highly efficient process for converting inorganic iodide into a volatile organic form, facilitating its entry into the atmosphere. nih.govresearchgate.net

Role in the Global Iodine Cycle

Methanol, iodo-, more commonly known as iodomethane or methyl iodide, is a pivotal compound in the global biogeochemical cycle of iodine. frontiersin.orgnih.gov It functions as the primary natural vehicle for transferring iodine from the Earth's surface, particularly the oceans, into the atmosphere. wikipedia.org The vast majority of iodine on the planet exists in the hydrosphere and lithosphere. For this iodine to enter the atmospheric phase of its cycle, it must be converted into a volatile form.

The production of iodomethane is predominantly a biological process, carried out by a diverse range of marine life, including phytoplankton, algae, and bacteria. wikipedia.org These organisms convert iodide (I⁻), the reduced form of iodine found in seawater, into the volatile iodomethane (CH₃I), which is then released from the ocean surface. wikipedia.orgresearchgate.net While sea spray aerosolization also contributes to the flux of iodine from the ocean to the atmosphere, the biogenic production of iodomethane is the most significant pathway. wikipedia.org

Oceans are the largest source of atmospheric iodomethane. It is estimated that marine algae and kelp produce more than 214,000 tons of the compound annually. wikipedia.org Research indicates that approximately 70% of the yearly flux of iodomethane originates from open oceanic waters. frontiersin.org

In addition to marine environments, iodomethane is also produced on land, although in smaller quantities. Terrestrial fungi, bacteria, and certain plants contribute to its emission. frontiersin.orgwikipedia.org Notably, rice plantations are a recognized source, with estimates suggesting that the total annual amount of volatilized iodine from rice fields is approximately 2 x 10¹⁰ grams. frontiersin.org

Once in the atmosphere, iodomethane plays a crucial role in atmospheric chemistry. These volatile organo-iodine species are involved in the formation of cloud condensation nuclei, which can influence cloud formation, regional climate, and the Earth's radiative balance. frontiersin.org Furthermore, reactive iodine species derived from the photochemical breakdown of iodomethane in the atmosphere participate in the depletion of the ozone layer. frontiersin.org The iodine is eventually returned to the Earth's surface through wet and dry deposition, with coastal regions receiving the highest concentrations, thus completing the cycle.

Research Findings on Iodomethane Production

The following table summarizes key estimates of annual iodomethane production from various natural sources, highlighting the compound's central role in the global iodine flux.

| Source Category | Specific Source | Estimated Annual Production (Tons) | Geographic Region | Reference |

| Marine Biogenic | Algae and Kelp | > 214,000 | Temperate Oceans | wikipedia.org |

| Marine Biogenic & Photochemical | Oceanic Waters | ~ 191,800 (174 Gg) | 40°N to 40°S | frontiersin.org |

| Terrestrial Biogenic | Rice Fields | ~ 22,050 (2 x 10¹⁰ g) | Global | frontiersin.org |

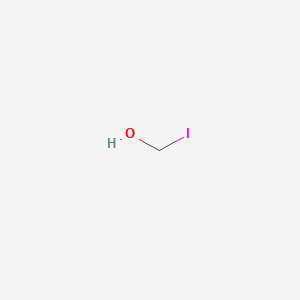

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

iodomethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3IO/c2-1-3/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDQUOLYROTOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470587 | |

| Record name | Methanol, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.938 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50398-30-6 | |

| Record name | Methanol, iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanol, Iodo

Industrial Production and In Situ Generation

Optimization of Industrial Synthesis Parameters

The industrial synthesis of iodomethane (B122720) (also known as methyl iodide) is a critical process, given its wide application as a methylating agent in organic synthesis. google.comwikipedia.orggeorganics.sk Optimization of synthesis parameters is crucial for maximizing yield, purity, and cost-effectiveness while ensuring environmental protection. google.com Key parameters that are often optimized include reaction temperature, molar ratios of reactants, catalysts, and reaction time.

One common industrial method involves the reaction of methanol (B129727) with hydrogen iodide. wikipedia.orggeorganics.sk Another established process is the reaction of dimethyl sulfate (B86663) with potassium iodide. wikipedia.orggeorganics.sk A notable advancement in industrial synthesis involves the use of a solid phosphoric acid catalyst with methanol and potassium iodide as raw materials. google.com This method boasts a yield of over 80% and a purity of over 98%. google.com The use of solid phosphoric acid is advantageous as it is recyclable, reducing production costs, and replaces harsher strong acids. google.com Furthermore, using potassium iodide instead of iodine or dimethyl sulfate is more environmentally friendly. google.com

A study on the optimization of iodomethane synthesis using sponge iron, iodine, and methanol as precursors demonstrated that the highest yields are achieved at specific molar ratios of the reactants. acs.orgacs.org Specifically, a methanol/iron molar ratio of 1.0 and an iodine/iron molar ratio greater than 1.5 were found to be optimal. acs.orgacs.org The optimal temperature range for this synthesis was identified as being between 53 and 109 °C. acs.orgacs.orgresearchgate.net This temperature range is favorable for the formation of iron(II) iodide (FeI2), a key intermediate in this synthesis pathway. acs.orgresearchgate.net

The reaction conditions for the solid phosphoric acid catalyzed synthesis are also well-defined. The reaction is typically carried out at a temperature of 50-60 °C for 3-5 hours under a nitrogen pressure of 0.1-0.5 MPa. google.com The mass ratio of methanol to the solid phosphoric acid catalyst is generally in the range of 1:0.1 to 1:0.3, and the molar ratio of methanol to potassium iodide is between 1:0.5 and 1:1. google.com

Table 1: Optimization of Industrial Synthesis Parameters for Iodomethane

| Parameter | Optimized Condition | Source(s) |

|---|---|---|

| Catalyst | Solid Phosphoric Acid | google.com |

| Sponge Iron | acs.orgacs.org | |

| Reactants | Methanol, Potassium Iodide | google.com |

| Methanol, Iodine, Sponge Iron | acs.orgacs.org | |

| Temperature | 50-60 °C (Solid Phosphoric Acid method) | google.com |

| 53-109 °C (Sponge Iron method) | acs.orgacs.orgresearchgate.net | |

| Pressure | 0.1-0.5 MPa (Solid Phosphoric Acid method) | google.com |

| Molar Ratios | Methanol:Potassium Iodide = 1:0.5-1 | google.com |

| Methanol:Iron = 1.0 | acs.orgacs.org | |

| Iodine:Iron > 1.5 | acs.orgacs.org | |

| Reaction Time | 3-5 hours (Solid Phosphoric Acid method) | google.com |

| Yield | > 80% (Solid Phosphoric Acid method) | google.com |

| Purity | > 98% (Solid Phosphoric Acid method) | google.com |

Advanced Synthetic Approaches and Emerging Technologies

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more sustainable, efficient, and safer processes. For the synthesis of iodomethane, several advanced approaches and emerging technologies are being explored.

Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govacs.orgijnc.ir In the context of iodomethane synthesis, this translates to using less toxic reagents and more environmentally benign catalysts. nih.govacs.org For instance, the use of methanol as a methylating agent with a p-toluenesulfonic acid catalyst is considered a greener alternative to traditional, more toxic methylating agents like dimethyl sulfate and iodomethane itself. nih.govacs.org This approach offers benefits such as simple reaction conditions, ease of operation, and minimal pollution, with water and ammonia (B1221849) gas being the only byproducts in a three-step reaction sequence. nih.govacs.org The development of processes with high atom economy, where a maximum proportion of the reactants is incorporated into the final product, is a key goal. nih.gov

Flow Chemistry: Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. rsc.org In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org This can lead to higher yields and purity. For reactions involving highly reactive or unstable intermediates, flow chemistry provides a safer operating environment. rsc.org The application of flow chemistry to the synthesis of iodomethane and its derivatives has been explored, demonstrating the potential for improved efficiency and control. sci-hub.se For example, a flow reactor was used to optimize the metalation of 1-ethyl-4-isobutylbenzene (B25356) and its subsequent reaction with iodomethane, achieving high yields by carefully controlling residence time and temperature. sci-hub.se

Novel Catalytic Systems: Research into novel catalysts is a cornerstone of advancing synthetic methodologies. For iodomethane synthesis, this includes the exploration of new transition metal catalysts and ligands. mdpi.comacs.orgchemicalbook.com For example, rhodium(I) carbonyl systems with bidentate ligands have been studied as catalysts for the oxidative addition of iodomethane. mdpi.com The development of air-stable ruthenium(II) complexes and phosphaalkene carbonyl W(0) complexes also represents progress in this area. acs.org The goal is to develop catalysts that are not only highly active and selective but also robust and recyclable, further contributing to the sustainability of the synthesis process.

Biocatalysis and Renewable Feedstocks: While not yet mainstream for industrial iodomethane production, biocatalysis and the use of renewable feedstocks are emerging areas with significant potential. ijnc.irjocpr.com Biogenic production of iodomethane by marine phytoplankton, cyanobacteria, and algae is a known natural process. frontiersin.orgencyclopedia.pub Research into harnessing these biological pathways or developing enzymatic processes could lead to highly sustainable production methods in the future.

Table 2: Emerging Technologies in Iodomethane Synthesis

| Technology | Description | Potential Advantages | Source(s) |

|---|---|---|---|

| Green Chemistry | Use of less hazardous reagents (e.g., methanol as a methylating agent), safer solvents, and processes with high atom economy. | Reduced environmental impact, increased safety, and cost-effectiveness. | nih.govacs.orgijnc.ir |

| Flow Chemistry | Continuous reaction process offering precise control over reaction parameters. | Enhanced safety, improved yield and purity, easier scalability. | rsc.orgsci-hub.se |

| Novel Catalysis | Development of new transition metal complexes (e.g., rhodium, ruthenium) and ligands. | Higher activity and selectivity, increased catalyst stability and recyclability. | mdpi.comacs.orgchemicalbook.com |

Reactivity and Reaction Mechanisms of Methanol, Iodo

Methylation Chemistry

Iodomethane (B122720) is a premier methylating agent, engaging in a variety of reactions to introduce a methyl group onto different atoms. wikipedia.orggeorganics.sk This reactivity is central to its application in numerous synthetic transformations.

Nucleophilic Substitution Reactions (S\textsubscript{N}2)

The primary mechanism through which iodomethane participates in methylation is the bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. wikipedia.orglibretexts.org In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom of iodomethane, while the iodide ion simultaneously departs as the leaving group. libretexts.orgwikipedia.org The term S\textsubscript{N}2 signifies a substitution, nucleophilic, bimolecular reaction, indicating that the rate-determining step involves both the nucleophile and the substrate. libretexts.orgwikipedia.org

Several factors make iodomethane an excellent substrate for S\textsubscript{N}2 reactions. The methyl group is sterically unhindered, allowing for easy "backside attack" by the nucleophile, a key feature of the S\textsubscript{N}2 mechanism. wikipedia.orgmasterorganicchemistry.com This approach from the side opposite the leaving group leads to an inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. libretexts.orgwikipedia.org Furthermore, the iodide ion is a superior leaving group compared to other halides (Cl⁻, Br⁻) because it is the conjugate base of a strong acid (HI) and is highly stable in solution. msu.edu The reactivity of ethyl halides in S\textsubscript{N}2 reactions with cyanide, for instance, increases in the order of Cl < Br < I, highlighting the superior reactivity of alkyl iodides. msu.edu

Table 1: Factors Influencing the S\textsubscript{N}2 Reactivity of Iodomethane

| Factor | Description | Impact on Reactivity |

| Steric Hindrance | The methyl group in iodomethane is small, offering minimal steric hindrance to the approaching nucleophile. wikipedia.orgmasterorganicchemistry.com | Enhances reactivity by allowing easy access to the electrophilic carbon. |

| Leaving Group Ability | The iodide ion (I⁻) is an excellent leaving group due to its stability and the relatively weak carbon-iodine bond. wikipedia.orgcrunchchemistry.co.ukmsu.edu | Facilitates the displacement reaction, leading to a faster reaction rate compared to other methyl halides. msu.edu |

| Nature of the Nucleophile | The rate of the S\textsubscript{N}2 reaction is directly proportional to the concentration and strength of the nucleophile. libretexts.org | Stronger nucleophiles lead to faster reaction rates. |

| Solvent | Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its nucleophilicity. | The choice of solvent can significantly influence the reaction rate and outcome. |

Alkylation of Carbon Nucleophiles

Iodomethane is widely used for the C-alkylation of various carbon nucleophiles. A prominent example is the methylation of enolates derived from 1,3-dicarbonyl compounds. wikipedia.orgwikidoc.org In these reactions, C-alkylation is almost always the predominant pathway over O-alkylation. wikipedia.orgwikidoc.orgchemicalbook.com This preference is explained by Hard and Soft Acid and Base (HSAB) theory, where the "soft" methyl group of iodomethane preferentially reacts with the "softer" carbon atom of the ambidentate enolate nucleophile. wikipedia.orgwikidoc.org

Another significant application is the formation of Grignard reagents. Iodomethane reacts with magnesium metal to produce methylmagnesium iodide (CH₃MgI), a powerful carbon nucleophile and a staple in organic synthesis for creating new carbon-carbon bonds. chemicalbook.com

Oxygen-containing functional groups are readily methylated by iodomethane. For instance, phenols and carboxylic acids can be converted to their corresponding methyl ethers and methyl esters, respectively. wikipedia.orgchemicalbook.comchemeurope.com These reactions typically require a base, such as potassium carbonate (K₂CO₃) or lithium carbonate (Li₂CO₃), to deprotonate the acidic phenol (B47542) or carboxylic acid, generating the more nucleophilic phenoxide or carboxylate anion. wikipedia.orgwikidoc.org This anion then acts as the nucleophile in the S\textsubscript{N}2 reaction with iodomethane. wikipedia.orgwikidoc.org The methylation of alcohols to form ethers using iodomethane is also a common transformation, often referred to as the Williamson ether synthesis when an alkoxide is used as the nucleophile. libretexts.org

Sulfur nucleophiles are generally more reactive towards iodomethane than their oxygen counterparts due to the higher polarizability of sulfur. ucalgary.ca Thiols (R-SH) can be deprotonated by a base to form thiolate anions (R-S⁻), which are excellent nucleophiles for S\textsubscript{N}2 reactions. libretexts.org The reaction of a thiolate with iodomethane yields a sulfide (B99878) (thioether). libretexts.org

Dialkyl sulfides can further react with iodomethane to form trialkylsulfonium salts. libretexts.org For example, dimethyl sulfide reacts with iodomethane to produce trimethylsulfonium (B1222738) iodide. libretexts.org This reaction highlights the high nucleophilicity of the sulfur atom in sulfides. libretexts.org The preference for S-alkylation over N-alkylation in ambidentate nucleophiles like the thiocyanate (B1210189) ion (SCN⁻) further illustrates the "soft" character of iodomethane, leading predominantly to methyl thiocyanate (CH₃SCN) rather than methyl isothiocyanate (CH₃NCS). wikipedia.orgwikidoc.org

Iodomethane is a classic reagent for the alkylation of nitrogen-containing compounds. thermofisher.krencyclopedia.pub Amines, acting as nucleophiles, can be methylated by iodomethane. libretexts.orgmasterorganicchemistry.com Primary, secondary, and tertiary amines can all be alkylated. libretexts.org However, the reaction can be difficult to control with primary and secondary amines as it often leads to a mixture of products due to the increasing nucleophilicity of the methylated products. libretexts.orgmasterorganicchemistry.com

Tertiary amines, however, undergo clean alkylation to form quaternary ammonium (B1175870) salts. libretexts.org A well-known application is the "exhaustive methylation" of an amine with excess iodomethane, which converts the amine into a quaternary ammonium iodide salt. libretexts.orgmasterorganicchemistry.com This product can then be used in further reactions, such as the Hofmann elimination. libretexts.org The Gabriel synthesis offers a method for preparing primary amines using a phthalimide (B116566) anion as a nitrogen nucleophile to react with an alkyl halide like iodomethane, followed by hydrolysis. libretexts.org

Phosphorus compounds are also effective nucleophiles for reaction with iodomethane. thermofisher.krencyclopedia.pub Tertiary phosphines (R₃P) react with iodomethane in an S\textsubscript{N}2 fashion to produce phosphonium (B103445) salts (R₃PCH₃⁺I⁻). youtube.com Trialkyl phosphites can also be alkylated by iodomethane, which can lead to the formation of phosphonates through a subsequent reaction. youtube.com While phosphate (B84403) is considered a poor nucleophile, reactions with iodomethane can still occur under certain conditions. reddit.com

Regioselectivity in Ambidentate Nucleophiles (e.g., Enolates, Thiocyanate)

Iodomethane is a versatile methylating agent in organic synthesis, particularly in S\textsubscript{N}2 reactions. Its utility is pronounced in the methylation of ambidentate nucleophiles, where the reaction can occur at two distinct sites. The regioselectivity of these reactions is largely governed by the principles of hard and soft acids and bases (HSAB) theory. Iodomethane, with its soft iodide leaving group, is considered a soft electrophile.

Enolates:

The alkylation of enolates, which are ambident nucleophiles with reactive sites at both the oxygen and carbon atoms, is a fundamental carbon-carbon bond-forming reaction. The regioselectivity of enolate alkylation is influenced by several factors, including the counterion, solvent, and the nature of the alkylating agent. When reacting with iodomethane, C-alkylation is almost always the predominant pathway. wikidoc.org This is because the carbon end of the enolate is the softer nucleophilic site, and it preferentially reacts with the soft electrophile, iodomethane.

For instance, the methylation of an enolate derived from 2-methylcyclohexanone (B44802) with iodomethane under thermodynamic conditions (allowing for equilibration to the more stable enolate) primarily yields 2,2-dimethylcyclohexanone. msu.edu However, the reaction can be complex, sometimes resulting in mixtures of mono- and poly-alkylated products due to proton transfer between the alkylated products and unreacted enolate. msu.edu To achieve higher regioselectivity, kinetically controlled conditions, such as the use of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures, can be employed to selectively form the less substituted (kinetic) enolate, which then reacts with iodomethane. pearson.com

Thiocyanate:

The thiocyanate ion (SCN⁻) is another classic example of an ambidentate nucleophile, with potential reaction sites at both the sulfur and nitrogen atoms. The sulfur atom is considered the "soft" end, while the nitrogen is the "hard" end. In accordance with HSAB theory, the reaction of thiocyanate with the soft electrophile iodomethane favors attack at the sulfur atom. wikidoc.org This leads to the formation of methyl thiocyanate (CH₃SCN) as the major product, rather than methyl isothiocyanate (CH₃NCS). wikidoc.org

| Nucleophile | Reactive Sites (Hard/Soft) | Major Product with Iodomethane |

| Enolate | Oxygen (hard) / Carbon (soft) | C-alkylated product |

| Thiocyanate | Nitrogen (hard) / Sulfur (soft) | Methyl thiocyanate (S-alkylation) |

Catalytic Methylation Strategies

Iodomethane is a key reagent in various catalytic methylation strategies, which offer efficient and selective methods for introducing methyl groups into organic molecules.

Transition Metal-Catalyzed C-H Methylation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct functionalization of unactivated C-H bonds. Iodomethane is frequently employed as the methyl source in these reactions.

Palladium-Catalyzed Methylation: Palladium catalysts are widely used for C-H methylation. For example, palladium(II) acetate (B1210297) can catalyze the ortho-methylation of acetanilides with iodomethane. rsc.org A proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle, where the oxidative addition of iodomethane to the Pd(II) center is a key step. rsc.org Palladium catalysis has also been successfully applied to the methylation of aryl and heteroaryl boronate esters using iodomethane. nih.gov

Cobalt-Catalyzed Methylation: Cobalt complexes have also proven effective for C-H methylation. Early examples include the cobalt-catalyzed C-H alkylation of benzo[h]quinoline (B1196314) with Grignard reagents, where a methylation example was shown to proceed in good yield. rsc.org

Rhodium-Catalyzed Methylation: Rhodium catalysts are also utilized in C-H methylation reactions with iodomethane. windows.net

Organocatalytic Applications

In a notable departure from its typical role as an electrophilic methylating agent, iodomethane can function as an organocatalyst. A prime example is the aerobic ortho-selective trifluoromethylation of pyridines. sciengine.comresearchgate.net In this transition-metal-free process, iodomethane acts as a C1 organocatalyst. sciengine.com

The proposed mechanism involves the selective reaction of iodomethane with the starting pyridine (B92270) to form an N-methylpyridinium iodide. sciengine.comresearchgate.net Subsequently, the trifluoromethyl anion, generated from the decarboxylation of trifluoroacetic acid, attacks the N-methylpyridinium iodide. sciengine.comresearchgate.net The final step is an aerobic rearomatization that yields the ortho-trifluoromethylated pyridine product. sciengine.comresearchgate.net

| Catalytic Strategy | Catalyst Type | Role of Iodomethane | Example Reaction |

| C-H Methylation | Transition Metal (e.g., Pd, Co, Rh) | Methyl source | Ortho-methylation of acetanilides rsc.org |

| Ortho-selective Trifluoromethylation | Organocatalyst (Iodomethane itself) | Catalyst | Trifluoromethylation of pyridines sciengine.comresearchgate.net |

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in organometallic chemistry, and iodomethane is a classic substrate for this process. This reaction involves the addition of iodomethane to a metal center, leading to an increase in both the oxidation state and the coordination number of the metal.

Interaction with Rhodium(I) Complexes and Stereochemistry

The oxidative addition of iodomethane to square planar rhodium(I) complexes is a well-studied reaction, often representing the rate-determining step in important catalytic cycles like the Monsanto acetic acid process. researchgate.net The reaction proceeds via an S\textsubscript{N}2-type nucleophilic attack of the rhodium(I) center on the methyl group of iodomethane. researchgate.netresearchgate.netnih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into the mechanism and stereochemistry of this reaction. For the reaction of iodomethane with [Rh(acac)(CO)(PPh₃)], the initial product is a result of trans addition to the rhodium(I) center. nih.govscielo.org.za This can then isomerize to other products. scielo.org.za The stereochemistry of the final rhodium(III) product is influenced by the nature of the ligands on the rhodium center. For instance, the use of chiral diphosphine ligands can lead to high diastereoselectivity in the oxidative addition product. rsc.org

Oxidative Addition to Platinum(II) Salts

Iodomethane also undergoes oxidative addition to platinum(II) salts. For example, the reaction of iodomethane with potassium tetrachloroplatinate(II) (K₂PtCl₄) in aqueous solution leads to the formation of a methylplatinum(IV) complex. researchgate.netosti.gov The reaction mechanism involves the oxidative addition of iodomethane to the platinum(II) complex, followed by subsequent reactions. researchgate.net The presence of other ligands, such as ethylene (B1197577) in Zeise's salt (K[PtCl₃(C₂H₄)]), can significantly influence the rate of the oxidative addition, likely due to changes in the electron density at the platinum center. osti.gov

| Metal Complex | Reaction Type | Key Mechanistic Feature | Product Stereochemistry/Features |

| Rhodium(I) Complexes | Oxidative Addition | S\textsubscript{N}2 nucleophilic attack by Rh(I) researchgate.netresearchgate.netnih.gov | Initial trans addition product nih.govscielo.org.za |

| Platinum(II) Salts | Oxidative Addition | Formation of a methylplatinum(IV) intermediate researchgate.netosti.gov | Rate is influenced by other ligands osti.gov |

Formation of Organometallic Reagents

Iodomethane is a primary precursor for the synthesis of several important organometallic reagents. The high polarizability and weakness of the C-I bond facilitate oxidative addition reactions with various metals.

The reaction of iodomethane with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is the classic method for preparing methylmagnesium iodide (CH₃MgI), a Grignard reagent. This reaction is a cornerstone of organic synthesis, providing a powerful nucleophilic source of a methyl group.

The formation of the Grignard reagent is understood to occur on the surface of the magnesium metal. The mechanism is complex and still a subject of investigation, but it is generally accepted to involve single-electron transfer (SET) steps. The process begins with an electron transfer from the magnesium surface to the iodomethane molecule, leading to the formation of a methyl radical and an iodide anion. A second electron transfer to the methyl radical then forms a methyl anion, which subsequently combines with the magnesium cation (MgI⁺) on the surface.

The quality of the magnesium and the exclusion of moisture and protic solvents are critical for the success of the reaction, as Grignard reagents are highly reactive towards protons.

Table 1: Reaction Conditions for Methylmagnesium Iodide Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Iodomethane, Magnesium turnings |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) |

| Initiation | Often requires activation (e.g., with a crystal of iodine or sonication) |

| Atmosphere | Inert (e.g., Nitrogen or Argon) to prevent reaction with O₂, CO₂, and H₂O |

Beyond Grignard reagents, iodomethane is a precursor to other significant organometallic compounds.

Organolithium Reagents: Methyllithium (B1224462) (CH₃Li) can be synthesized by the reaction of iodomethane with lithium metal. This reaction proceeds via a similar radical-based mechanism on the metal surface as seen with magnesium. Due to the high reactivity of methyllithium, these reactions are performed in inert, anhydrous solvents like diethyl ether. 2 Li + CH₃I → CH₃Li + LiI

Organocuprates: Lithium dimethylcuprate ((CH₃)₂CuLi), known as a Gilman reagent, is prepared by reacting methyllithium with a copper(I) salt, typically copper(I) iodide (CuI), in an ethereal solvent. 2 CH₃Li + CuI → (CH₃)₂CuLi + LiI Gilman reagents are soft nucleophiles, valued for their ability to perform conjugate additions to α,β-unsaturated carbonyl compounds and for coupling with organohalides.

C-H Activation and Functionalization Studies

The study of C-H bond activation is a major frontier in chemistry, aiming to directly convert abundant but inert C-H bonds into valuable functional groups. Iodomethane plays a role in these studies, both as a probe for reaction mechanisms and as a methyl source.

Iodomethane is frequently used as an electrophilic methyl source in reactions involving the functionalization of C-H bonds. In many catalytic cycles, particularly those mediated by transition metals like palladium, rhodium, or iridium, an organometallic intermediate undergoes reductive elimination with iodomethane to transfer a methyl group.

Studies on the gas-phase reactions of atomic cations with iodomethane provide insight into the fundamental energetics of C-H activation. For example, the reactions of bare atomic lanthanide cations (Ln⁺) with iodomethane have been investigated to understand their intrinsic reactivity. These studies help in determining bond dissociation energies and the mechanisms of C-I and C-H bond activation.

Modern synthetic methods increasingly rely on transition metal catalysts bearing specifically designed ligands to achieve high selectivity in C-H functionalization. In these systems, iodomethane can act as the terminal methylating agent.

For example, palladium-catalyzed C-H methylation of arenes often involves a Pd(II)/Pd(IV) catalytic cycle. In this cycle, a palladacycle intermediate, formed by C-H activation of the substrate, undergoes oxidative addition with iodomethane to generate a Pd(IV) complex. This high-valent palladium species then undergoes reductive elimination to form the C-C bond, regenerating the Pd(II) catalyst. The choice of ligand is crucial for promoting the oxidative addition and reductive elimination steps.

Table 2: Example of a Ligand-Enabled C-H Methylation Step

| Step | Description |

|---|---|

| C-H Activation | A Pd(II) catalyst reacts with an arene to form a palladacycle. |

| Oxidative Addition | The Pd(II)-aryl complex reacts with iodomethane (CH₃I) to form a Pd(IV)-aryl-methyl-iodo complex. |

| Reductive Elimination | The Pd(IV) complex eliminates the methylated arene product, regenerating a Pd(II) species. |

Other Mechanistic Pathways

While the formation of organometallics and its use in C-H activation are prominent, iodomethane participates in other fundamental reaction mechanisms.

Nucleophilic Substitution (Sₙ2 Reaction): As a primary alkyl halide with a good leaving group (iodide), iodomethane is the archetypal substrate for the bimolecular nucleophilic substitution (Sₙ2) reaction. A wide variety of nucleophiles (e.g., cyanides, alkoxides, amines) can displace the iodide ion in a single, concerted step, making it a workhorse for introducing methyl groups into organic molecules.

Radical Reactions: The C-I bond in iodomethane is relatively weak (approximately 56 kcal/mol) and can be cleaved homolytically by heat or light to generate a methyl radical (•CH₃) and an iodine atom (•I). This property allows iodomethane to be used as an initiator or participant in radical chain reactions. For instance, in the presence of radical initiators like AIBN, it can participate in radical additions and cyclizations.

Reductive Coupling: In the Wurtz reaction, iodomethane can be coupled in the presence of sodium metal to form ethane. This reaction proceeds through a mechanism involving organosodium intermediates and has been largely superseded by more modern coupling methods. 2 CH₃I + 2 Na → CH₃-CH₃ + 2 NaI

Reductive Elimination Processes

Reductive elimination is a fundamental step in organometallic chemistry where a metal center's oxidation state decreases as two ligands are eliminated from its coordination sphere to form a new covalent bond. The formation of iodomethane via this pathway is a crucial reaction, often studied as the microscopic reverse of the oxidative addition of CH₃I to a metal complex. nsf.govpsgcas.ac.in The mechanism of this process can be highly dependent on the metal, its ligand environment, and the reaction conditions.

Seminal studies on tetravalent platinum complexes have shown that the mechanism is often dissociative, proceeding through a five-coordinate intermediate. acs.orgnih.gov For instance, with chelating diphosphine ligands, iodide dissociation from a Pt(IV) complex is favored, enabling a reversible S_N2-type reductive elimination to form iodomethane. acs.orgnih.gov This pathway's stereochemistry can be switched based on the presence of external nucleophiles; in the absence of an added anion, the elimination is stereoretentive, but in its presence, the mechanism shifts to a stereoinvertive S_N2 type process. acs.orgnih.gov

The reductive elimination of iodomethane is not limited to platinum. Studies on gold(III) complexes have also provided detailed mechanistic insights. For example, the oxidation of (Idipp)AuMe with iodine produces a gold(III) complex, (Idipp)AuI₂Me, which cleanly decomposes to form iodomethane and (Idipp)AuI. acs.orgacs.org Kinetic experiments reveal that this transformation proceeds primarily through an intramolecular reductive elimination from a three-coordinate, cationic intermediate, [(Idipp)AuIMe]⁺, rather than by nucleophilic attack from an external iodide ion. acs.orgacs.org

Rhodium complexes also exhibit rich reactivity in the reductive elimination of iodomethane. The steric properties of ligands on the rhodium center can control the thermodynamics and kinetics of the process. caltech.edu In certain pincer-ligated Rh(III) complexes, the presence of bulky substituents on the phosphine (B1218219) ligands favors the Rh(I) state, thereby promoting the rapid reductive elimination of an alkyl halide. caltech.eduresearchgate.net The solvent can also exert significant control over the reaction pathway. For a Rh(III) complex formed from the oxidative addition of methyl iodide, aprotic solvents favor the C-I reductive elimination of iodomethane, whereas protic solvents switch the selectivity to C-C reductive elimination of acetonitrile. nih.gov This selectivity is attributed to hydrogen bonding between the protic solvent and the cyano ligand, which hinders an alternative reaction pathway. nih.gov

Computational studies have further refined the understanding of these processes, suggesting that the formal reduction of the metal can occur upon initial ligand dissociation, even before the C-I bond is fully formed. nsf.govosti.gov This challenges the traditional view by revealing non-obvious redox triggers in the reaction sequence. nsf.govosti.gov

Table 1: Mechanistic Features of Iodomethane Reductive Elimination from Various Metal Centers

| Metal Center | Complex Type | Proposed Mechanism | Key Influencing Factors | Reference(s) |

|---|---|---|---|---|

| Platinum(IV) | Diphosphine Ligated | Dissociative, S_N2 type | Iodide dissociation, presence of external anions | acs.org, nih.gov |

| Gold(III) | N-Heterocyclic Carbene Ligated | Intramolecular from 3-coordinate cation | Dissociation of iodide to form cationic intermediate | acs.org, acs.org |

| Rhodium(III) | Pincer Ligated | Direct Reductive Elimination | Ligand sterics, solvent polarity | caltech.edu, nih.gov, researchgate.net |

| Iridium(III) | Phosphine Ligated | Dissociative | Ligand dissociation to generate a 5-coordinate intermediate | osti.gov |

Radical Reaction Mechanisms and Kinetic Isotope Effects

Iodomethane is a common precursor for generating methyl radicals (•CH₃), typically through photolysis, which involves the homolytic cleavage of the weak C-I bond. askfilo.comosti.gov These highly reactive methyl radicals can then participate in various chain reactions. A classic example is the reaction of iodomethane with hydrogen iodide under photolytic conditions (hv) to produce methane (B114726) and iodine. askfilo.com

The mechanism proceeds through the following key steps:

Initiation: CH₃I + hv → •CH₃ + •I askfilo.com

Propagation:

•CH₃ + HI → CH₄ + •I askfilo.com

•I + CH₃I → •CH₃ + I₂ askfilo.com

Termination (examples):

•CH₃ + •CH₃ → C₂H₆ askfilo.com

•CH₃ + •I → CH₃I askfilo.com

A powerful tool for distinguishing between different reaction mechanisms, such as nucleophilic substitution (S_N2) versus radical pathways, is the use of kinetic isotope effects (KIEs). acs.orgacs.org A KIE is the change in reaction rate when an atom in a reactant is replaced with one of its isotopes, commonly deuterium (B1214612) (D) for hydrogen (H). wikipedia.org

In the reduction of iodomethane, the magnitude of the secondary α-deuterium KIE (k_H/k_D, where the isotope is on the carbon atom undergoing reaction) provides significant mechanistic insight. acs.orgacs.org

S_N2 reactions , which involve the direct displacement of iodide by a hydride ion, typically show small inverse or small normal KIEs. acs.orgacs.org

Electron Transfer (ET) reactions , which proceed through the rate-determining formation of a methyl radical via homolytic C-I bond fission, exhibit large normal KIEs. acs.orgacs.org This large effect arises from the change in hybridization from sp³ in the reactant (iodomethane) to sp² in the product-like transition state (methyl radical). acs.org

Studies have determined KIEs for the reaction of iodomethane with a variety of reducing agents, confirming these mechanistic distinctions. Reactions known to proceed via electron transfer show significantly larger KIEs than those following an S_N2 pathway. acs.orgacs.org

Table 2: α-Deuterium Kinetic Isotope Effects (KIEs) for the Reduction of Iodomethane (CH₃I vs. CD₃I)

| Reducing Agent / Reaction Condition | k_H/k_D | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| Sodium Naphthalenide | 1.60 | Electron Transfer (ET) | acs.org, acs.org |

| Hydrogen Iodide (gas phase) | 1.54 | Electron Transfer (ET) | acs.org, acs.org |

| Platinum Cathode | 1.40 | Electron Transfer (ET) | acs.org, acs.org |

| Tributyltin Hydride | 1.29 | Radical Chain | acs.org |

| Sodium in Ammonia (B1221849) | 1.03 | Transport/Diffusion Controlled ET | acs.org |

| Lithium Aluminium Hydride | 1.00 | S_N2 | acs.org |

| Sodium Borohydride (B1222165) | 0.89 | S_N2 | acs.org |

The large KIEs observed for reactions with reagents like sodium naphthalenide and for the gas-phase reaction with hydrogen iodide strongly indicate that the rate-determining step is electron transfer leading to the formation of a methyl radical. acs.orgacs.org Conversely, the small inverse to null effects seen with classic hydride donors like sodium borohydride and lithium aluminium hydride are consistent with an S_N2 mechanism. acs.org

Advanced Spectroscopic and Computational Characterization of Methanol, Iodo and Its Derivatives

Derivatization Strategies for Analytical Studies

Permethylation is a chemical derivatization technique where the hydroxyl groups of carbohydrates (glycans) are converted to methyl ethers using iodomethane (B122720). oup.com This process is a cornerstone of mass spectrometry (MS)-based glycomics and glycoproteomics, as it overcomes several challenges associated with the analysis of native glycans. oup.comnih.gov The derivatization stabilizes the glycan structure, particularly fragile sialic acid residues, and enhances their analytical performance in mass spectrometry. oup.comnih.govqa-bio.com

A primary advantage of permethylation is the significant enhancement of glycan signal strength in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. oup.comqa-bio.com The addition of methyl groups to the polar hydroxyl groups of glycans increases their hydrophobicity and reduces their polarity. qa-bio.comnih.gov This chemical modification improves the efficiency of the ionization process, leading to a much greater abundance of glycan ions being generated and detected by the mass spectrometer. oup.comnih.gov This increased sensitivity is crucial for analyzing samples where glycans are present in low quantities. nih.gov Furthermore, permethylation ensures that both neutral and acidic glycans can be detected effectively in the positive ion mode, eliminating ionization differences between these species and allowing for more reliable quantitative comparisons. nih.gov

Table 1: Benefits of Permethylation on MS Ionization Efficiency

| Benefit | Description | Supporting Evidence |

|---|---|---|

| Increased Signal Strength | Methylation of hydroxyl groups increases glycan hydrophobicity, leading to more efficient desorption and ionization in both ESI- and MALDI-MS. oup.comqa-bio.com | Permethylation has been shown to significantly increase the sensitivity of glycan detection. nih.gov |

| Stabilization of Analytes | The process stabilizes labile structures, such as sialic acids, preventing their loss during analysis and ensuring they are detected. nih.govqa-bio.com | Enables the analysis of both neutral and acidic glycans in the positive ion mode. oup.com |

| Uniform Ionization | Eliminates the ionization differences between various glycan species (e.g., neutral vs. acidic), allowing for more accurate relative and absolute quantitation. nih.gov | Facilitates comparative glycomic analysis that accurately reflects the quantitative information in samples. acs.org |

| Improved Chromatography | Increased hydrophobicity allows for better separation of permethylated glycans using reversed-phase liquid chromatography (LC). nih.gov | Enables LC-MS analysis with enhanced separation of isomers. nih.gov |

Permethylation is instrumental in determining the detailed structure of glycans, including their sequence, branching patterns, and linkage positions, through the use of tandem mass spectrometry (MS/MS). oup.comnih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are analyzed. The derivatization of hydroxyl groups with methyl groups directs fragmentation to occur predictably at the glycosidic bonds linking the monosaccharide units. nih.gov

This controlled fragmentation generates a series of characteristic ions (such as B, C, Y, and Z ions) that reveal the glycan's topology. oup.com For instance, tandem MS of sodium adducts of permethylated glycans provides detailed information on the specific linkage positions between monosaccharides. oup.com Furthermore, the stability conferred by permethylation prevents in-source fragmentation and gas-phase rearrangements, such as fucose migration, which could otherwise lead to incorrect structural assignments. nih.gov The combination of permethylation with fragmentation techniques like Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) allows for the differentiation of glycan isomers, such as those with different galactose linkage positions. nih.govnih.gov

Table 2: Structural Information from Tandem MS of Permethylated Glycans

| Structural Feature | Methodology | Outcome |

|---|---|---|

| Monosaccharide Sequence & Branching | Analysis of B and Y-type fragment ions from glycosidic bond cleavages. nih.gov | Allows for the reconstruction of the glycan chain and identification of branching points. |

| Glycosidic Linkage Positions | Fragmentation patterns (cross-ring cleavages) and comparison of CID/HCD spectra. oup.comnih.gov | Distinguishes between different linkage isomers (e.g., 1-3 vs. 1-4 vs. 1-6 linkages). |

| Fucosylation Site | Permethylation prevents fucose migration during ionization; specific diagnostic ions can identify core fucosylation. nih.gov | Confident determination of fucose attachment points (e.g., core vs. antenna). |

| Sulfate (B86663) Group Position | A double-permethylation strategy using iodomethane and then deuteromethyl iodide (CD3I) labels the original site of sulfation for MS/MS analysis. deepdyve.com | The position of the deuteromethyl group in the fragment ions reveals the initial location of the sulfate group. deepdyve.com |

Iodomethane-d3 (B117434) (CD₃I), a deuterated isotopologue of iodomethane, is a powerful reagent in analytical and synthetic chemistry. benchchem.com By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can introduce a stable isotopic label into molecules. bloomtechz.com This labeling is invaluable for quantitative mass spectrometry and for tracing the course of chemical and biological transformations. bloomtechz.comexsyncorp.com

The presence of deuterium makes iodomethane-d3 a significant marker in nuclear physics research. bloomtechz.com It is utilized in studies investigating fundamental nuclear processes. bloomtechz.com The distinct isotopic properties of the compound allow it to serve as a tracer for deuteron-induced reactions, aiding in the study of phenomena such as nuclear reaction rates, cross-sections, and spontaneous fission processes. benchchem.combloomtechz.com

Table 3: Applications of Iodomethane-d3 in Nuclear Research

| Application Area | Role of Iodomethane-d3 | Research Insights |

|---|---|---|

| Nuclear Reaction Rates | Serves as a deuterium source or tracer in deuteron-induced reactions. benchchem.com | Provides data for calculating the probability and speed of specific nuclear reactions. bloomtechz.com |

| Reaction Cross-Sections | Used as a target or labeling agent to measure the likelihood of a nuclear reaction occurring. benchchem.combloomtechz.com | Helps in the characterization of nuclear interaction probabilities. |

| Spontaneous Fission | Acts as a tracer to study the products and pathways of fission events. benchchem.combloomtechz.com | Contributes to a better understanding of nuclear stability and decay mechanisms. bloomtechz.com |

One of the most widespread uses of iodomethane-d3 is as a labeling reagent to elucidate reaction mechanisms and track the transformation of materials. bloomtechz.combloomtechz.com When CD₃I is used to introduce a methyl group into a molecule, the deuterium label acts as a beacon that can be tracked throughout a sequence of reactions using techniques like mass spectrometry or NMR spectroscopy. benchchem.comexsyncorp.com This allows chemists to determine the precise fate of the methyl group, confirming reaction pathways and identifying intermediates. exsyncorp.combloomtechz.com

For example, in a study of the reaction of iodomethane on a chromium oxide (α-Cr₂O₃) surface, researchers used CD₃I to investigate the mechanism. osti.gov The dissociation of CD₃I on the surface produced surface-bound methyl fragments (–CD₃). By analyzing the isotopic composition of the gaseous products, they could confirm that these methyl fragments were the intermediates that led to the formation of ethylene (B1197577) (C₂D₄) and methane (B114726) (CD₃H). osti.gov This type of deuterium-labeling study is crucial for understanding catalytic processes and surface chemistry. osti.govresearchgate.net These labeled compounds are widely used to track material transformation, study metabolic pathways, and analyze reaction kinetics. bloomtechz.combloomtechz.com

On-Tissue Derivatization for Mass Spectrometry Imaging

On-tissue derivatization (OTCD) has emerged as a powerful technique in mass spectrometry imaging (MSI) to enhance the detection sensitivity and specificity of various analytes directly on biological tissue sections. mdpi.commagtech.com.cnchemrxiv.org This method is particularly valuable for visualizing the spatial distribution of compounds that are otherwise difficult to detect due to low abundance, poor ionization efficiency, or interference from the tissue background. magtech.com.cnresearchgate.net In the context of "Methanol, iodo-" (iodomethane) and its derivatives, while direct application as a derivatizing agent isn't the primary focus, iodomethane is utilized in the synthesis of derivatization reagents. acs.orgacs.org

A notable example is the synthesis of p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), a reagent used for the derivatization of amino acids and other primary amine-containing compounds. researchgate.netacs.org The synthesis of TAHS involves the use of iodomethane for the methylation step, which introduces a permanently charged quaternary ammonium (B1175870) group. researchgate.netacs.org This charged group significantly improves the ionization efficiency of the derivatized analytes in matrix-assisted laser desorption/ionization (MALDI)-MSI, allowing for their sensitive detection and spatial localization within tissues. chemrxiv.orgresearchgate.net

Another instance involves the synthesis of N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide (TMPA), a novel reagent for the on-tissue derivatization of carboxyl-containing metabolites (CCMs). acs.org The synthesis of TMPA is achieved by reacting 1-(2-Dimethylaminoethyl)-piperazine with iodomethane. acs.org This derivatization strategy enables the simultaneous imaging of various CCMs, such as those involved in the tricarboxylic acid (TCA) cycle, fatty acids, and bile acids, in the positive ion mode. acs.org The introduction of the quaternary ammonium group from the derivatization agent enhances the detection sensitivity, allowing for a more comprehensive understanding of the spatial metabolic networks within biological tissues. acs.org

Furthermore, in a method developed for the on-tissue chemical derivatization of fatty acids, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) is used as a coupling reagent. mdpi.comnih.gov While not directly derivatizing with the iodo- group, the presence of iodide in the reagent highlights the utility of such compounds in the broader context of enhancing MSI capabilities. This method achieved a significant, up to 1000-fold, improvement in the detection sensitivity of fatty acids. mdpi.comnih.gov

These examples underscore the indirect but crucial role of iodomethane in advancing on-tissue derivatization techniques for MSI, enabling the visualization of a wider range of biomolecules and providing valuable insights into their spatial distribution and metabolic roles in health and disease. mdpi.comresearchgate.netacs.org

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the structure and reactivity of molecules, including reaction mechanisms, by identifying transition states and intermediates and providing insights into potential energy surfaces. numberanalytics.comrsc.orgmdpi.com For iodomethane, DFT calculations have been extensively used to study its reactions, such as oxidative addition to metal complexes and its atmospheric fate. nih.govresearchgate.nethal.sciencenih.gov

DFT studies on the oxidative addition of iodomethane to rhodium complexes, which are relevant to catalytic processes like the Monsanto process, have provided detailed information on reaction energetics. nih.govresearchgate.netnih.gov These studies have shown that the reaction can proceed through different pathways, leading to either a rhodium(III)-alkyl or a rhodium(III)-acyl product. nih.gov The calculations have been able to reproduce experimental findings and explain the influence of ligands on the reaction rate. For instance, imino-β-diketonato ligands were found to accelerate the oxidative addition of iodomethane to rhodium complexes compared to β-diketonato ligands due to the lower electronegativity of nitrogen compared to oxygen. nih.gov The importance of including dispersion corrections and considering solvent effects in these DFT calculations has been highlighted to obtain accurate reaction energies. nih.govresearchgate.net

In the context of atmospheric chemistry, DFT has been employed to investigate the atmospheric fate of iodomethanol, including its unimolecular decomposition and reaction with hydroxyl (OH) radicals. hal.science Furthermore, DFT calculations have been used to study the dissociative adsorption of iodomethane on silver-exchanged mordenite (B1173385), a material used for capturing radioactive iodine species. researchgate.net These simulations provide insights into the structure, energetics, and mobility of the formed complexes. researchgate.net

The following table summarizes key findings from DFT studies on iodomethane reactions:

| Reaction System | Key Findings from DFT Studies |

| [Rh(RCOCHCOCF₃)(CO)(PPh₃)] + CH₃I | The choice of functional, inclusion of dispersion correction, and solvent model significantly impacts the calculated reaction energies. nih.govresearchgate.net |

| [Rh(imino-β-diketonato)(CO)(PPh₃)] + CH₃I | The reaction proceeds via one or two steps depending on the imino-β-diketonato ligand, leading to different final products (rhodium(III)-alkyl or -acyl). nih.gov |

| CH₃I on Rhn+ clusters | Dehydrogenation and demethanation reactions are influenced by reactant concentration and spin state. acs.org |

| CH₃I on Ag-exchanged mordenite | Provides insights into the structure, energetics, and mobility of Ag-(CH₃I) complexes. researchgate.net |

| Atmospheric fate of iodomethanol | Used to study unimolecular decomposition and reactions with OH radicals. hal.science |

These DFT studies provide a molecular-level understanding of the reaction mechanisms and energetics involving iodomethane, which is crucial for applications in catalysis, atmospheric science, and environmental remediation. nih.govresearchgate.nethal.sciencenih.govresearchgate.netacs.org

Ab Initio Calculations and Molecular Dynamics Simulations

Ab initio calculations and molecular dynamics (MD) simulations are powerful computational tools for studying the intricate details of molecular behavior, from bond breaking and formation to the influence of the surrounding environment. mdpi.comfrontiersin.org In the study of iodomethane, these methods have been instrumental in elucidating its photodissociation dynamics and its interactions in condensed phases. researchgate.netaip.orgnih.govmdpi.comaip.orgrsc.org

Ab initio molecular dynamics simulations have been used to investigate the dissociative adsorption of iodomethane on silver-exchanged mordenite (Ag-MOR). researchgate.netnih.gov These simulations, performed at the periodic DFT level, have provided insights into the structure, energetics, and mobility of the Ag-(CH₃I) and Ag-(CH₃I)₂ complexes that form on the Ag⁺ sites within the mordenite structure. researchgate.netnih.gov The simulations have also revealed that the AgI species formed upon dissociative adsorption can spontaneously combine to form small (AgI)n clusters within the zeolite's voids. nih.gov The free-energy profiles for the reaction CH₃I + Ag-MOR → AgI + CH₃-MOR were determined using the blue moon ensemble technique. nih.gov

The photodissociation of iodomethane has been extensively studied using a combination of ab initio calculations and surface hopping molecular dynamics simulations. aip.orgrsc.org These simulations can model the ultrafast dynamics that follow photoexcitation, including non-adiabatic transitions through conical intersections. aip.orgrsc.org By simulating the process and comparing it with experimental results from techniques like Coulomb explosion imaging, researchers can gain a detailed understanding of the dissociation channels and the kinetic energy release of the fragments. rsc.org For example, simulations have shown that upon excitation, iodomethane can dissociate into either the ground state I(²P₃/₂) or the excited state I*(²P₁/₂) iodine atom, with the branching ratio being influenced by the non-adiabatic dynamics. aip.orgrsc.org

Furthermore, molecular dynamics simulations have been employed to study the behavior of iodomethane under intense X-ray free-electron laser (XFEL) pulses. mdpi.com These simulations, combined with multi-ion coincidence measurements, help to understand the complex ionization and fragmentation dynamics that occur on a femtosecond timescale. mdpi.com

The following table presents a summary of research findings from ab initio calculations and molecular dynamics simulations on iodomethane:

| Research Area | Key Findings |

| Dissociative Adsorption on Ag-MOR | - Formation and characterization of Ag-(CH₃I) and Ag-(CH₃I)₂ complexes. researchgate.netnih.gov- Spontaneous formation of (AgI)n clusters within the mordenite framework. nih.gov- Determination of the free-energy profile for the dissociative adsorption reaction. nih.gov |

| Photodissociation Dynamics | - Simulation of non-adiabatic transitions through conical intersections. aip.orgrsc.org- Elucidation of dissociation channels leading to I(²P₃/₂) and I*(²P₁/₂) products. aip.orgrsc.org- Good agreement between simulated and experimental kinetic energy release signals. rsc.org |

| XFEL-Induced Dynamics | - Modeling of multi-photon absorption and subsequent Coulomb explosion. mdpi.com- Analysis of ion momentum distributions to understand fragmentation pathways. mdpi.com |

These computational approaches provide a detailed, atomistic view of the dynamic processes involving iodomethane, complementing experimental studies and offering predictive power for its behavior in various environments. researchgate.netnih.govmdpi.comaip.orgrsc.org

Kinetic Monte Carlo Simulations for Reaction Prediction

Kinetic Monte Carlo (KMC) is a simulation method used to model the time evolution of systems with known transition rates between different states. wikipedia.org It is particularly well-suited for studying non-equilibrium processes and bridging the gap between microscopic elementary events and macroscopic observables like reaction rates. frontiersin.orgmpg.de The core of a KMC simulation is a list of all possible elementary processes (e.g., adsorption, diffusion, reaction) and their corresponding rate constants. frontiersin.org

In the context of reactions involving iodo-compounds, KMC simulations have been applied to understand complex polymerization processes. For instance, KMC simulations were used to model the iodine transfer polymerization (ITP) of vinylidene fluoride (B91410) (VDF) using an iodo-perfluoroalkane as a chain transfer agent. mdpi.com These simulations provided a detailed understanding of the activation-deactivation equilibrium and the influence of reaction conditions, such as monomer pressure, on the control of the polymer's molar mass distribution. mdpi.com The KMC model included a comprehensive set of reactions, allowing for the tracking of all species involved in the polymerization process. mdpi.com

The general workflow of a KMC simulation for reaction prediction involves the following steps:

System Definition: The system is typically mapped onto a lattice, where each site can be occupied by different species (reactants, intermediates, products). frontiersin.orgmpg.de

Process Identification: All possible elementary processes that can occur in the system are identified. This includes reactions, diffusion of species on the surface, and adsorption/desorption events.

Rate Constant Determination: The rate constant for each elementary process is calculated, often using transition state theory with parameters obtained from DFT calculations.

KMC Algorithm:

A list of all possible events is created based on the current state of the system.

A random number is used to select which event will occur, with the probability of each event being proportional to its rate constant.

Another random number determines the time step for the selected event.

The system state is updated according to the chosen event, and the simulation time is advanced.

Analysis: The simulation is run for a sufficient number of steps to obtain statistically meaningful results, such as reaction rates, product distributions, and surface coverages.

The following table outlines the key components of a KMC simulation:

| Component | Description |

| Lattice | A representation of the system's geometry, with sites that can be occupied by different chemical species. frontiersin.orgmpg.de |

| Elementary Processes | A complete list of all possible events that can occur, such as adsorption, desorption, diffusion, and chemical reactions. frontiersin.org |

| Rate Constants | The rates at which the elementary processes occur, typically calculated using data from DFT or other methods. frontiersin.org |

| Stochastic Algorithm | The core of the KMC method, which uses random numbers to select the next event and the time at which it occurs. wikipedia.org |

By integrating data from quantum chemical calculations into a stochastic framework, KMC simulations offer a powerful approach for predicting the kinetics of complex reaction networks involving iodomethane and its derivatives.

Solvent Effects Modeling (Onsager Model, QM/MM Simulations)

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM) and its variants, or the Onsager model, treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comnih.gov These models are computationally efficient and can provide a good first approximation of the solvent's influence on the electronic structure and energetics of the solute. nih.gov For instance, DFT calculations of the oxidative addition of iodomethane to rhodium complexes have utilized implicit solvent models to better match experimental observations. researchgate.net The FieldSchNet model, a machine learning approach, can be trained to act as a polarizable continuum solvent model by adapting the Onsager expression for the reactive field, offering a data-driven way to capture solvent effects. nih.gov

Explicit Solvent Models provide a more detailed and physically rigorous description by representing individual solvent molecules. chalmers.senih.gov However, treating the entire system at a high level of quantum mechanics is computationally prohibitive for all but the smallest systems. This is where hybrid QM/MM simulations become invaluable. mpg.dersc.org In a QM/MM approach, the chemically active region (e.g., the solute and the reacting parts of the solvent) is treated with a quantum mechanical method like DFT, while the rest of the solvent is described by a classical molecular mechanics force field. mpg.de This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are not captured by implicit models. nih.gov

The following table summarizes the different approaches to modeling solvent effects for reactions involving iodomethane:

| Modeling Approach | Description | Advantages | Limitations |

| Implicit Models (e.g., Onsager, PCM) | The solvent is represented as a continuous medium with a dielectric constant. mdpi.comnih.gov | Computationally efficient, good for initial screening. nih.gov | Does not account for specific solute-solvent interactions like hydrogen bonds. nih.gov |

| Explicit QM/MM Simulations | The solute and its immediate environment are treated with QM, while the bulk solvent is treated with MM. mpg.dersc.org | Provides a detailed, atomistic view of solute-solvent interactions; can be highly accurate. nih.govchemrxiv.org | Computationally expensive; results can be sensitive to the choice of QM/MM partitioning and force field parameters. chemrxiv.orgrsc.org |

| Machine Learning Potentials | A machine learning model is trained on quantum chemical data to represent the potential energy surface, including solvent interactions. nih.govnih.gov | Can achieve QM accuracy at a fraction of the computational cost; can model complex solvent environments. nih.gov | Requires the generation of a large and diverse training dataset. nih.gov |

Spectroscopic Techniques (Focus on Methodology and Interpretation)

A variety of spectroscopic techniques are employed to characterize "Methanol, iodo-" (iodomethane) and to study its dynamics. These methods provide detailed information about its electronic structure, vibrational modes, and behavior upon photoexcitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental technique for the structural characterization of iodomethane. The proton spectrum of iodomethane typically shows a singlet for the three equivalent methyl protons. The chemical shift of this peak provides information about the local electronic environment of the protons. spectrabase.com

Infrared (IR) and Near-Infrared (NIR) Spectroscopy: IR and NIR spectroscopy probe the vibrational modes of the iodomethane molecule. The absorption bands in the IR and NIR spectra correspond to specific vibrational transitions, such as C-H stretching and bending modes. mdpi.com Overtone and combination bands can also be observed, particularly in the NIR region. mdpi.com Tunable Diode Laser Absorption Spectroscopy (TDLAS) has been used to detect overtone absorption lines of iodomethane with high sensitivity, allowing for the determination of line strengths and broadening coefficients. mdpi.com

UV-Visible and Fluorescence Spectroscopy: Iodomethane exhibits absorption in the ultraviolet region of the electromagnetic spectrum. scitepress.org Experimental analysis has shown that it absorbs UV light in the 280-375 nm range. scitepress.org Upon excitation with UV light, particularly between 280-320 nm, iodomethane emits fluorescence. scitepress.org The fluorescence intensity can be influenced by the solvent environment, a phenomenon known as the solvent effect. scitepress.org For example, the fluorescence intensity of iodomethane increases in the presence of toluene. scitepress.org

Time-Resolved XUV Transient Absorption Spectroscopy: This advanced technique is used to study the ultrafast photodissociation dynamics of iodomethane. aip.org In a typical experiment, a femtosecond UV pump pulse initiates the dissociation of the molecule, and a time-delayed extreme ultraviolet (XUV) probe pulse, generated through high harmonic generation, monitors the changes in the electronic structure as the molecule breaks apart. aip.org By probing the core-to-valence transitions at the iodine N₄,₅ edge (around 50 eV), researchers can track the disappearance of molecular absorption features and the emergence of atomic iodine product signals with femtosecond time resolution. aip.org This allows for the direct observation of the C-I bond cleavage and the evolution of the electronic states of the iodine atom. aip.org

The following table summarizes the spectroscopic techniques used to study iodomethane and the information they provide:

| Spectroscopic Technique | Information Obtained |

| ¹H NMR Spectroscopy | Structural information, chemical environment of protons. spectrabase.com |

| IR and NIR Spectroscopy | Vibrational modes, overtone and combination bands, line strengths, and broadening coefficients. mdpi.com |

| UV-Visible and Fluorescence Spectroscopy | Electronic absorption and emission properties, solvent effects on fluorescence. scitepress.org |

| Time-Resolved XUV Transient Absorption Spectroscopy | Ultrafast photodissociation dynamics, C-I bond cleavage, electronic state evolution of iodine fragments. aip.org |

These spectroscopic methods, from fundamental techniques like NMR and IR to cutting-edge time-resolved XUV spectroscopy, provide a comprehensive picture of the structure, properties, and dynamics of iodomethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules and for gaining insights into the mechanisms of chemical reactions. egyankosh.ac.in For a simple molecule like iodomethane, NMR provides clear and interpretable data that confirms its structure and can be used to monitor its transformations.

The ¹H NMR spectrum of iodomethane exhibits a single sharp peak, a singlet, which is indicative of the three equivalent hydrogen atoms in the methyl group. chemicalbook.comdocbrown.info The chemical shift of this signal typically appears around 2.16 ppm when measured in a solvent like carbon tetrachloride (CCl₄) or chloroform-d (B32938) (CDCl₃). chemicalbook.comuniversite-paris-saclay.fr This downfield shift, compared to methane, is due to the deshielding effect of the electronegative iodine atom, which draws electron density away from the protons.

The ¹³C NMR spectrum of iodomethane also shows a single resonance for the carbon atom. The chemical shift for this carbon is observed at approximately -20.5 ppm. chemicalbook.com The significant shielding of the carbon nucleus is a characteristic feature of iodoalkanes.

Isotopically labeled iodomethane, such as iodomethane-¹³C (¹³CH₃I) or iodomethane-d₃ (CD₃I), plays a crucial role in mechanistic studies. exsyncorp.compharmaffiliates.com For instance, ¹³C-labeled iodomethane is used to trace the path of the methyl group in reactions like the Heck reaction. pharmaffiliates.com Similarly, deuterated iodomethane (CD₃I) is employed in kinetic isotope effect (KIE) studies to help distinguish between different reaction pathways, such as in Sₙ2 reactions. benchchem.com The slightly slower reaction rate of the deuterated analogue can provide valuable mechanistic information. Furthermore, the use of CD₃I can simplify complex NMR spectra in studies of enzymatic systems, such as those involving methyltransferase enzymes, by allowing for the tracking of the deuterated methyl group. benchchem.com